molecular formula C19H19NO4S B13962618 4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide

4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide

Cat. No.: B13962618
M. Wt: 357.4 g/mol
InChI Key: FHUIDKMGRIAKKW-UHFFFAOYSA-N
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Description

4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide is a complex organic compound with a unique structure that combines a furan ring, a benzenesulfonamide group, and a tolyl group.

Preparation Methods

The synthesis of 4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 4-(5,5-Dimethyl-4-oxo-3-o-tolyl-4,5-dihydrofuran-2-yl)benzenesulfonamide stands out due to its unique combination of structural features. Similar compounds include:

The uniqueness of this compound lies in its ability to combine multiple functional groups, providing a versatile platform for chemical modifications and applications.

Properties

Molecular Formula

C19H19NO4S

Molecular Weight

357.4 g/mol

IUPAC Name

4-[5,5-dimethyl-3-(2-methylphenyl)-4-oxofuran-2-yl]benzenesulfonamide

InChI

InChI=1S/C19H19NO4S/c1-12-6-4-5-7-15(12)16-17(24-19(2,3)18(16)21)13-8-10-14(11-9-13)25(20,22)23/h4-11H,1-3H3,(H2,20,22,23)

InChI Key

FHUIDKMGRIAKKW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(OC(C2=O)(C)C)C3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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